molecular formula C9H13N3O B2520865 N-(3-aminopropyl)isonicotinamide CAS No. 6108-75-4

N-(3-aminopropyl)isonicotinamide

Cat. No.: B2520865
CAS No.: 6108-75-4
M. Wt: 179.223
InChI Key: IRURQJIDPVUYGP-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)isonicotinamide: is a chemical compound with the molecular formula C9H13N3O It is a derivative of isonicotinamide, where the amide nitrogen is connected to a 3-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: N-(3-aminopropyl)isonicotinamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and functionalized compounds .

Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It can be used in the development of molecular probes and bioactive compounds .

Medicine: Its amine group allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: N-(3-aminopropyl)isonicotinamide is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This modification allows for a wider range of chemical reactions and interactions with biological targets compared to its simpler analogs .

Properties

IUPAC Name

N-(3-aminopropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-4-1-5-12-9(13)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURQJIDPVUYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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